molecular formula C13H22N2O4S2 B2896470 N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923185-07-3

N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No. B2896470
CAS RN: 923185-07-3
M. Wt: 334.45
InChI Key: RROVHVCEEWMUJQ-UHFFFAOYSA-N
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Description

N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, commonly known as E3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E3330 is a sulfonamide derivative that inhibits the activity of the transcription factor NF-κB, a protein complex that plays a crucial role in the regulation of immune response, inflammation, and cell survival.

Scientific Research Applications

Directed Ortho Metalation Methodology

Benzenesulfonamide, including its derivatives such as N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, demonstrates potential in Directed Ortho Metalation (DoM) methodology. This approach is instrumental in heterocyclic synthesis, facilitating the production of diverse chemical compounds. Metalation of sulfonamides and subsequent addition of various electrophiles can lead to a range of products useful in organic synthesis and potentially in pharmaceuticals (Familoni, 2002).

Endothelin Antagonists

Biphenylsulfonamide derivatives, similar to N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, with specific substitutions, show improved binding and functional activity, indicating their potential in therapeutic applications related to endothelin (Murugesan et al., 1998).

Plant Growth Regulation

In the field of agriculture, certain sulfonamide derivatives have shown promise in inducing the triple response in Arabidopsis seedlings, mimicking ethylene-like biological activity. These compounds, including those structurally similar to N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, could have applications in regulating plant growth and development (Oh et al., 2017).

Anticancer and Antiviral Agents

N-substituted benzenesulfonamide derivatives, such as N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, have been explored for their potential as anticancer, analgesic, antioxidant, and antiviral agents. Some of these derivatives have shown promise in inhibiting cancer cell growth and viral RNA polymerase activities, suggesting their utility in therapeutic applications (Küçükgüzel et al., 2013).

Metal Coordination and Catalysis

These compounds are also studied in the context of metal coordination, acting as ligands in complex formation. This application is significant in fields like catalysis, material science, and potentially in drug design (Jacobs et al., 2013).

properties

IUPAC Name

N-ethyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S2/c1-7-14-21(18,19)13-10(3)8-9(2)12(11(13)4)15(5)20(6,16)17/h8,14H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVHVCEEWMUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1C)N(C)S(=O)(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

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